

The Quinazolinone Core: Structure and Classification

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Compound of Interest

Compound Name: 6-nitroquinazolin-4(3H)-one

Cat. No.: B117970

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The fundamental structure of quinazolinone consists of a quinazoline ring bearing a ketone group.^[1] This bicyclic system features a pyrimidine ring fused to a benzene ring.^[1] Based on the position of the carbonyl group, they are primarily categorized as:

- 4(3H)-Quinazolinones: The most common and extensively studied isomer in drug development.^[1]
- 2(1H)-Quinazolinones
- 2,4(1H,3H)-Quinazolinediones^[7]

The properties and biological activity of these derivatives are heavily influenced by the nature and position of substituents on both the benzene and pyrimidine rings, particularly at the C2, N3, C6, and C7 positions.^{[1][7]} This structural flexibility allows for extensive modification to optimize pharmacological activity and pharmacokinetic profiles.^{[1][2]}

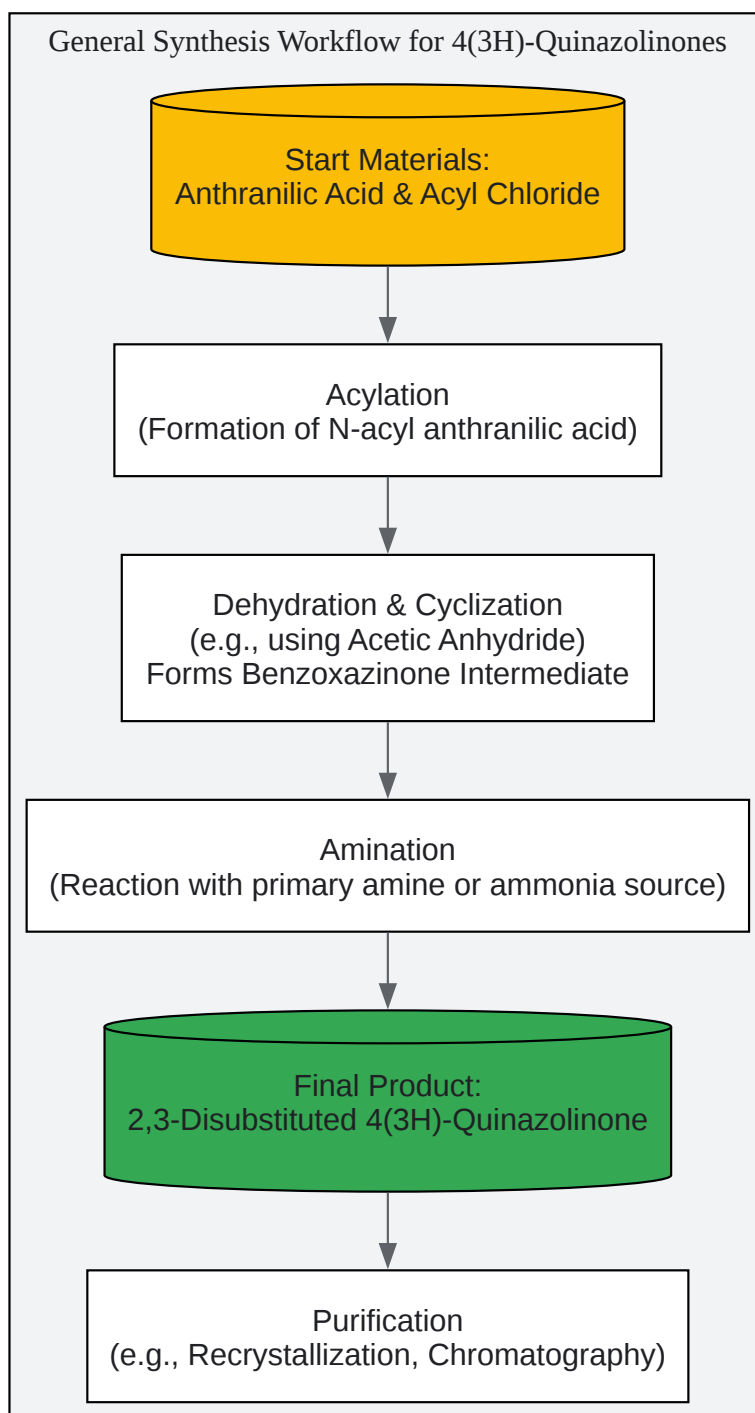
Synthetic Strategies

The synthesis of the quinazolinone scaffold has been achieved through various methods, from classic reactions to modern, more efficient protocols. Common strategies often begin with anthranilic acid or its derivatives.^{[2][9]}

A prevalent method is the acylation of anthranilic acid, followed by cyclization.^[9] Microwave-assisted synthesis and multicomponent reactions (MCRs) have gained traction for their high

yields, reduced reaction times, and eco-friendly nature.[10][11][12]

Below is a generalized workflow for a common synthesis route for 4(3H)-quinazolinones.



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A generalized workflow for the synthesis of 4(3H)-quinazolinones.

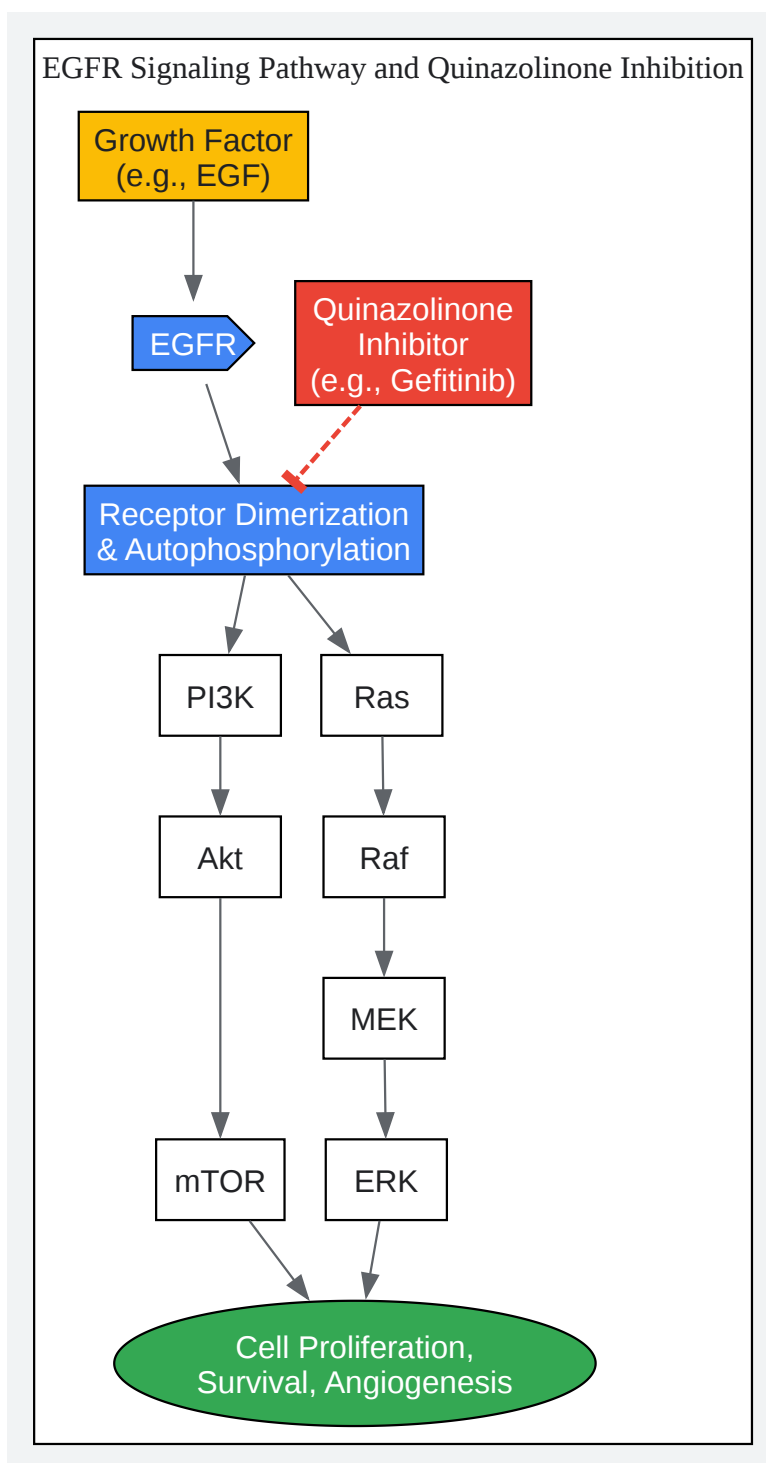
Mechanisms of Action in Oncology

Quinazolinone derivatives have emerged as powerful anticancer agents, acting through diverse mechanisms to halt cancer cell progression.^[8] The most prominent mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of programmed cell death.^{[7][13][14]}

Protein Kinase Inhibition

Many quinazolinone-based drugs function as small-molecule kinase inhibitors, targeting the ATP-binding site of enzymes that are often overexpressed or hyperactivated in cancer cells.^[13]

- **EGFR and VEGFR Inhibition:** The quinazoline core is a key pharmacophore for inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).^{[8][13]} FDA-approved drugs such as Gefitinib and Erlotinib are 4-anilinoquinazoline derivatives that target EGFR.^{[2][13]} By blocking these receptors, they disrupt downstream signaling pathways crucial for cell proliferation, angiogenesis, and survival.^{[7][15]}



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Inhibition of the EGFR signaling cascade by quinazolinone derivatives.

- Other Kinase Targets: Beyond EGFR/VEGFR, quinazolinone derivatives have been developed to inhibit other kinases, including Cyclin-Dependent Kinases (CDKs), which

regulate the cell cycle, and PI3K, a central node in cell survival pathways.[1][7][16][17] For instance, some derivatives cause cell cycle arrest by inhibiting CDK2 or Cdk4.[7][16]

Tubulin Polymerization Inhibition

A distinct class of quinazolinone compounds exerts its anticancer effect by interfering with microtubule formation.[7] They bind to tubulin (often at the colchicine binding site), preventing its polymerization into functional microtubules.[7][18] This disruption leads to mitotic arrest, blocking cells in the G2/M phase and subsequently triggering apoptosis.[7]

Induction of Apoptosis

Regardless of the primary target, a common downstream effect of many quinazolinone agents is the induction of apoptosis (programmed cell death). This can be triggered through two main pathways:

- **Intrinsic Pathway:** Activated by cellular stress, this pathway involves the release of cytochrome c from mitochondria, leading to the activation of caspases that execute cell death.[1]
- **Extrinsic Pathway:** Initiated by external signals through death receptors like Fas, which activates a separate caspase cascade.[1]

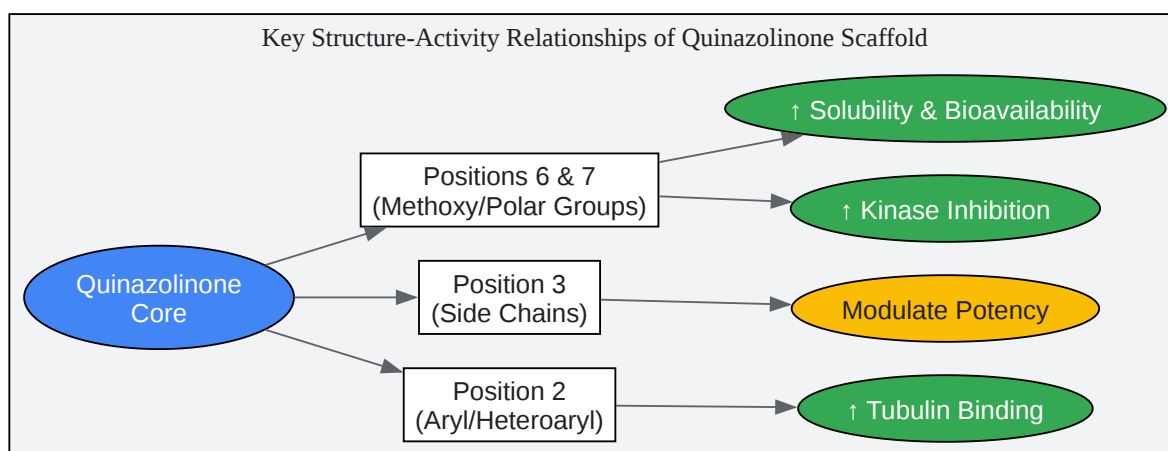
Most reported quinazolinone derivatives induce apoptosis via the intrinsic pathway.[1]

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the potency and selectivity of quinazolinone derivatives. The modular nature of the scaffold allows for systematic modifications.[1]

- **Position 2:** Substitution at this position with aryl or heteroaryl groups can significantly enhance activity. For microtubule inhibitors, aryl rings with halogens or methoxy groups improve binding.[7]
- **Position 3:** The N3 position is a key point for introducing diverse side chains to modulate activity and solubility.

- Positions 6 and 7: Modifications on the benzene ring, particularly at the 6 and 7 positions, are critical for kinase inhibitors. Electron-donating groups like dimethoxy are often found in potent EGFR inhibitors.[15] Introducing polar groups can also increase water solubility and bioavailability.[7]
- Fusion of other rings: Fusing other heterocyclic rings to the quinazolinone core can expand pharmacological applications and generate novel compound libraries.[1][2]



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Logical diagram of key SAR points on the quinazolinone scaffold.

Therapeutic Applications and Quantitative Data

While most prominent in oncology, the quinazolinone scaffold has been explored for a wide range of therapeutic uses.[5][7]

Anticancer Activity

Quinazolinone derivatives have demonstrated potent antiproliferative activity against a wide array of human cancer cell lines. Several compounds are either approved for clinical use or are in clinical trials.[8][19][20]

Table 1: Selected Quinazolinone Derivatives and their Anticancer Activity

Compound ID/Name	Target/Mechanism	Cancer Cell Line	Activity (IC ₅₀ / GI ₅₀)	Reference
Gefitinib	EGFR Inhibitor	Various	nM range	[2]
Erlotinib	EGFR Inhibitor	Various	nM range	[2]
Lapatinib	Dual EGFR/HER2 Inhibitor	MCF-7, A2780	5.9 μ M, 12.11 μ M	[17]
Compound 106	Cdk4 / Tubulin Inhibitor	-	0.47 μ M (Cdk4), 0.6 μ M (Tubulin)	[7]
Compound 7j	Tubulin Polymerization Inhibitor	DU-145 (Prostate)	50 nM	[18]
Compound 16	VEGFR-2 Inhibitor	-	0.29 μ M	[21]
Compound 22a	VEGFR-2 Inhibitor	HepG2 (Liver)	60.00 nM	[21]
Compound 5c	CDK2 Inhibitor	MDA-MB-435 (Melanoma)	94.53% Growth Inhibition	[16]

| SRI-31230 | Wnt/ β -catenin Signaling Inhibitor | HCT-116 (Colorectal) | 4.9 μ M [[22]]

Other Therapeutic Areas

- Antimicrobial Activity: Certain derivatives show significant activity against various strains of bacteria and fungi.[9][23]
- Anti-inflammatory Activity: The scaffold can form hydrogen bonds with cyclooxygenase-2 (COX-2), inhibiting its activity.[1][24]
- Anticonvulsant Activity: Methaqualone was a landmark anticonvulsant drug possessing the quinazolinone nucleus.[25]

Table 2: Other Biological Activities of Quinazolinone Derivatives

Activity	Target/Mechanism	Compound Example	Quantitative Data	Reference
Anti-inflammatory	Carrageenan-induced paw edema	Compound 5	54 mg/kg (ED ₅₀)	[24]
Tyrosinase Inhibition	Tyrosinase (competitive)	Compound 9r	17.02 μ M (IC ₅₀), 14.87 μ M (Ki)	[26]

| Antibacterial | - | Fused quinazolinones | Good activity vs. Gram-negative bacteria |[9] |

Key Experimental Protocols

General Protocol for Synthesis of a 2,3-Disubstituted 4(3H)-Quinazolinone

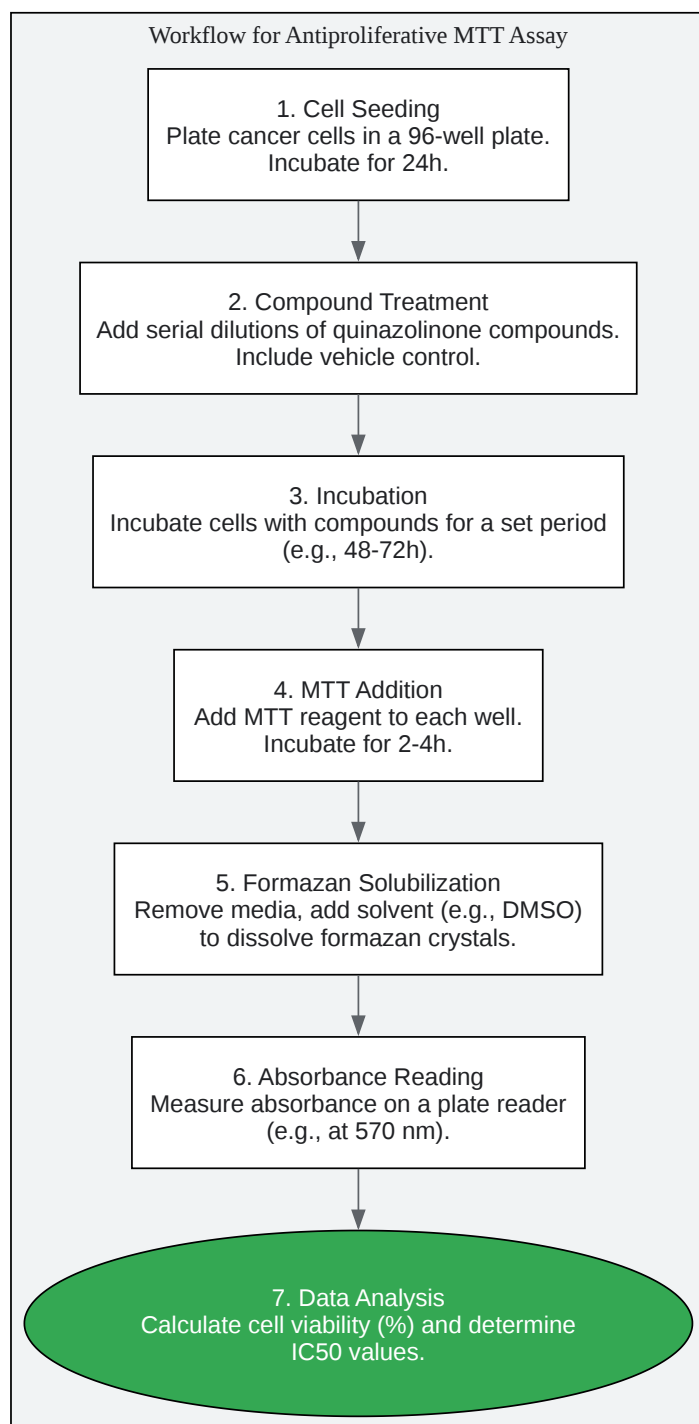
This protocol is a generalized representation based on common synthetic methodologies.[9]

- **Step 1: Acylation of Anthranilic Acid:** Anthranilic acid is dissolved in a suitable solvent (e.g., pyridine or dioxane). An appropriate acyl chloride (e.g., chloroacetyl chloride) is added dropwise, often at reduced temperature (0-5 °C). The mixture is stirred for several hours at room temperature.
- **Step 2: Formation of Benzoxazinone:** The product from Step 1 is treated with a dehydrating agent, such as acetic anhydride, and refluxed for 1-2 hours to yield the corresponding 1,3-benzoxazin-4-one intermediate.
- **Step 3: Synthesis of Quinazolinone:** The benzoxazinone intermediate is dissolved in a solvent like ethanol or acetic acid. An excess of a primary amine (or hydrazine hydrate) is added, and the mixture is refluxed for 2-4 hours.
- **Step 4: Isolation and Purification:** Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

- Step 5: Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ^1H -NMR, ^{13}C -NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol for Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.



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